Cefbuperazone (T-1982) Demonstrates Superior In Vitro Potency Against Key Enterobacteriaceae vs. Cefmetazole and Cefazolin
Cefbuperazone (T-1982) exhibited significantly greater activity against Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis when compared to cefmetazole (CMZ) and cefazolin (CEZ) in a pediatric clinical isolate study [1]. Specifically, peak MICs for T-1982 were ≤0.2 µg/mL against both E. coli and K. pneumoniae, representing a marked increase in potency [1].
| Evidence Dimension | In vitro antibacterial potency (Peak MIC) |
|---|---|
| Target Compound Data | ≤0.1-0.2 µg/mL against E. coli and K. pneumoniae |
| Comparator Or Baseline | Cefmetazole (CMZ) and Cefazolin (CEZ) (quantitative data not provided but stated as 'by far superior' to these comparators) |
| Quantified Difference | Peak MIC of ≤0.2 µg/mL for T-1982 vs. 'by far superior' activity relative to CMZ and CEZ |
| Conditions | Clinical isolates from pediatric patients; Inoculum size 10⁶ cells/mL |
Why This Matters
This superior potency against critical Gram-negative pathogens makes cefbuperazone a differentiated choice for studies focusing on Enterobacteriaceae, where cefmetazole or older cephalosporins may require higher concentrations or be ineffective.
- [1] Toyonaga Y, Kurosu Y, Koda N, Ida H, Mochizuki H, Kumagai K, Akatsuka J, Sugita M, Kawamura G, Okabe T, Hori M, Takahashi T. [Laboratory and clinical studies on T-1982 (cefbuperazone) in the field of pediatrics]. Jpn J Antibiot. 1983 Apr;36(4):739-70. PMID: 6410101. View Source
